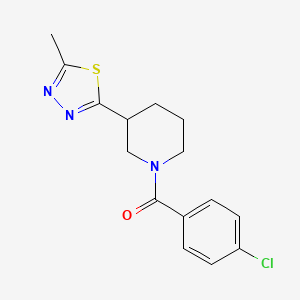

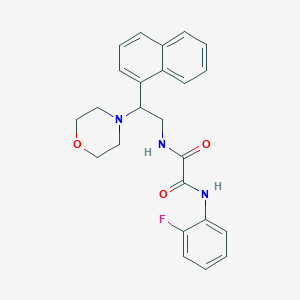

![molecular formula C23H26N4O10S B2656789 5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate CAS No. 1216532-26-1](/img/structure/B2656789.png)

5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[2,3-d]pyrimidin-4-one derivatives have been widely applied in medicinal chemistry owing to their diverse biological functions . They have been identified as potential therapeutic targets for the treatment of several neurodegenerative disorders .

Synthesis Analysis

Two series of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5] thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and characterized using spectral data i.e., IR, 1 H-, 13 C-NMR, Mass and CHN elemental analyses .Molecular Structure Analysis

The modelling studies demonstrated that Zinc42657360, a derivative with a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold, is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283, besides the common interactions with the P-clamp residues PHE283 and ILE246 .Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is a part of a broader class of heterocyclic compounds, which are crucial in the synthesis of pharmaceuticals and organic materials. For instance, a study by Lei et al. (2017) highlights the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, known for their inhibitory properties against tumor necrosis factor-alpha and nitric oxide, showcasing the compound's potential in medicinal chemistry and drug design (Lei et al., 2017).

Anticancer Applications

The structural modification of thieno[2,3-d]pyrimidin derivatives, including those similar to the compound , has shown promising results in anticancer activity. A notable example is the work by Loidreau et al. (2020), where microwave-assisted synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives was conducted, demonstrating significant antiproliferative effects on human colorectal cancer cell lines (Loidreau et al., 2020).

Anti-Inflammatory and Analgesic Activities

Compounds derived from or related to "5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate" have been explored for their anti-inflammatory and analgesic potentials. Research conducted by Abu‐Hashem et al. (2020) on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's relevance in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Material Science Applications

The compound and its derivatives also find applications in material science, particularly in the synthesis of polymers and biodegradable materials. For example, the study by Veld et al. (1992) on the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine-2,5-dione derivatives, showcases the potential of such compounds in developing new materials with specific functional properties (Veld et al., 1992).

Mechanism of Action

Properties

IUPAC Name |

5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S.2C2H2O4/c1-24-15-4-2-14(3-5-15)16-12-26-19-17(16)18(21-13-22-19)20-6-7-23-8-10-25-11-9-23;2*3-1(4)2(5)6/h2-5,12-13H,6-11H2,1H3,(H,20,21,22);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEECUFKNCMOWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

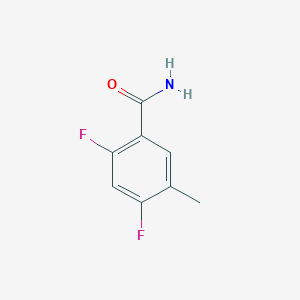

![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2656708.png)

![3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2656710.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)

![3-Cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2656720.png)

![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)

![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2656726.png)